2-Chloroanthracene

Organic Electronics Material Science Thermal Analysis

Researchers requiring the specific 2-chloro isomer for OLED synthesis or environmental analysis face supply ambiguity with generic 'chloroanthracene' listings. 2-Chloroanthracene (CAS 17135-78-3) is the validated starting material for blue OLED host intermediates (e.g., 9,10-dibromo-2-chloroanthracene). Its distinct melting point (221-223 °C) and 100% regioselectivity for 9-position sulfonation ensure reproducibility where 9-chloroanthracene fails. • Explicit 2-position isomer-not interchangeable with 9-chloroanthracene • ≥98% purity (GC) for reliable OLED device fabrication • Available from stock in research quantities (100 mg-5 g)

Molecular Formula C14H9Cl
Molecular Weight 212.67 g/mol
CAS No. 17135-78-3
Cat. No. B050491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroanthracene
CAS17135-78-3
SynonymsNSC 408454
Molecular FormulaC14H9Cl
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl
InChIInChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
InChIKeyOWFINXQLBMJDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroanthracene (CAS 17135-78-3): Procurement Guide for a Position-Specific Chlorinated PAH


2-Chloroanthracene (CAS 17135-78-3, C₁₄H₉Cl, MW 212.67) is a chlorinated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, distinguished by a single chlorine substituent at the 2-position of the central ring system [1]. This structural modification imparts a distinct set of physicochemical properties, including a melting point of 221–223 °C , which diverges significantly from both its parent compound and its positional isomer, 9-chloroanthracene. As a heteroatom-containing PAH, it is found as an environmental impurity in coal tar, petroleum, and asphalt, and is also formed as a disinfection byproduct in chlorinated water . Its primary utility lies in advanced materials research, where it serves as a reactive intermediate and a key building block for synthesizing organic electronic materials, including OLED components and chemiluminescent agents [2].

Why Generic Substitution of 2-Chloroanthracene (CAS 17135-78-3) with Other Anthracenes Fails: The Positional Isomer Problem


Procurement decisions for chlorinated anthracenes cannot be based on generic molecular formula similarity. The position of the chlorine substituent on the anthracene ring system is a critical determinant of a compound's chemical, physical, and biological behavior. For instance, while 2-chloroanthracene and 9-chloroanthracene share the same empirical formula (C₁₄H₉Cl) and molecular weight, their properties diverge dramatically, leading to distinct reactivity and application profiles [1]. A simple substitution of the 2-chloro derivative for the 9-chloro derivative in a synthesis or device fabrication will likely fail, as evidenced by their vastly different melting points and divergent reaction pathways [2]. Furthermore, in toxicological screening, the biological activity of these isomers is not equivalent; 2-chloroanthracene exhibits a different epigenetic toxicity profile compared to its 9-substituted counterpart and the di-chlorinated analog [3]. Therefore, the specific isomer (2-chloro) must be explicitly specified to ensure experimental reproducibility and achieve the intended material performance.

Quantitative Evidence Guide for 2-Chloroanthracene (CAS 17135-78-3): Data-Driven Differentiation from Comparators


Thermal Property Differentiation: 2-Chloroanthracene vs. Anthracene and 9-Chloroanthracene

The introduction of a chlorine atom at the 2-position of the anthracene ring system results in a specific and quantifiable increase in melting point compared to the parent anthracene. Conversely, the positional isomer 9-chloroanthracene exhibits a drastically lower melting point, demonstrating the profound impact of the substitution pattern on solid-state packing and thermal stability [1].

Organic Electronics Material Science Thermal Analysis

Regioselective Reactivity: Divergent Sulfonation Pathways for 2-Chloroanthracene vs. 9-Chloroanthracene

Under identical sulfonation conditions (1.0 mol-equiv. SO₃ in nitromethane), 2-chloroanthracene and 9-chloroanthracene exhibit fundamentally different regiochemical outcomes. 2-Chloroanthracene reacts to give exclusively the 9-sulfonic acid derivative, whereas its isomer, 9-chloroanthracene, yields a complex 18:82 mixture of 4- and 10-sulfonic acids [1]. This divergence is not a matter of reaction rate but of a complete change in the preferred site of electrophilic attack.

Organic Synthesis Medicinal Chemistry Synthetic Methodology

Differential Hepatotoxicity: A Comparative Transcriptomic and Metabolomic Profile in Human Cells

In a comparative toxicological study on human normal hepatocyte L02 cells, 2-chloroanthracene (2-ClAnt) exhibited a distinct profile of gene expression perturbation compared to its parent compound, anthracene (Ant), and the di-chlorinated analog, 9,10-dichloroanthracene (9,10-Cl2Ant). While all three compounds perturbed global gene expression at human-relevant levels (5-500 nM), the risk profile differed [1]. Specifically, the number of cancer-related genes with altered expression was greatest for the 9,10-dichloro derivative, indicating 2-ClAnt poses a lower risk of tumor development than 9,10-Cl2Ant under these test conditions [1].

Toxicology Environmental Science Risk Assessment

Commercial Availability and Quality Benchmark: 2-Chloroanthracene Purity Specification from Major Supplier

2-Chloroanthracene is available from reputable chemical suppliers at a defined high purity suitable for advanced research applications. A leading supplier, TCI America, offers the compound with a minimum purity of 98.0% as determined by Gas Chromatography (GC) . This specification provides a benchmark for procurement, ensuring that the material's performance is not compromised by undefined impurities that could arise from less rigorous sources or alternative synthetic routes.

Procurement Quality Control Research Materials

Synthetic Utility in OLED Materials: A Validated Intermediate for Advanced Electroluminescent Devices

The utility of 2-chloroanthracene as a key intermediate for constructing advanced OLED materials is validated by its explicit use in patent literature. It serves as a starting material for the synthesis of 9,10-dibromo-2-chloroanthracene, which is a precursor to various anthracene-based host materials for blue OLEDs [1]. This is not a general claim for the anthracene class; the 2-chloro substitution is a specific design element that is carried through to the final active compound to modulate its electronic properties.

OLED Materials Organic Electronics Device Fabrication

Defined Application Scenarios for 2-Chloroanthracene (CAS 17135-78-3) Based on Quantitative Evidence


Synthesis of OLED Host Materials

2-Chloroanthracene is a validated and preferred starting material for synthesizing advanced host materials in blue organic light-emitting diodes (OLEDs). Its use is explicitly documented in patent literature for preparing key intermediates like 9,10-dibromo-2-chloroanthracene . The compound's higher melting point compared to 9-chloroanthracene suggests greater thermal stability, which is advantageous for the vacuum deposition processes used in OLED manufacturing . Researchers should procure high-purity (≥98.0% GC) material to ensure the quality of the final OLED device .

Environmental Toxicology Studies

For researchers investigating the environmental fate and toxicity of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), 2-chloroanthracene serves as a critical model compound. Its distinct toxicological profile, characterized by a specific perturbation of cancer-related genes in human liver cells that differs from that of 9,10-dichloroanthracene , makes it essential for comparative structure-activity relationship (SAR) studies. Using the 2-chloro isomer is non-negotiable for generating accurate and reproducible data in these epigenetic and toxicogenomic investigations.

Synthetic Methodology Development

2-Chloroanthracene is an ideal substrate for investigating and developing regioselective reactions on extended pi-systems. Its demonstrated 100% regioselectivity for sulfonation at the 9-position provides a clear benchmark for comparing the directing effects of other functional groups or catalysts. Researchers exploring new electrophilic aromatic substitution or cross-coupling methodologies can use this compound to probe the influence of a distal chlorine substituent on the reactivity of the central anthracene ring.

Environmental Analysis and Method Development

As a recognized environmental pollutant found in coal tar, petroleum, and formed during water chlorination , 2-chloroanthracene is required as a certified reference standard (CRM) or analytical standard. Laboratories developing or validating methods for detecting and quantifying Cl-PAHs in complex environmental matrices (e.g., water, soil, air particulate matter) must procure a high-purity standard of the exact isomer to ensure accurate identification and quantification, as it cannot be substituted with 9-chloroanthracene.

Technical Documentation Hub

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